Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a piperazine ring, phenylcarbonyl groups, and propoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine ring, followed by the introduction of phenylcarbonyl and propoxyphenyl groups through various chemical reactions. Common reagents used in these reactions include ethyl esters, phenylcarbonyl chlorides, and propoxyphenyl amines. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce alcohols or alkanes
Scientific Research Applications
Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activities. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
- Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate
- Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate
These compounds share similar structural features but differ in the specific substituents attached to the piperazine and benzoate rings
Properties
Molecular Formula |
C30H33N3O5 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C30H33N3O5/c1-3-19-38-25-12-8-11-23(20-25)28(34)31-26-21-24(30(36)37-4-2)13-14-27(26)32-15-17-33(18-16-32)29(35)22-9-6-5-7-10-22/h5-14,20-21H,3-4,15-19H2,1-2H3,(H,31,34) |
InChI Key |
OHBIHUJEUJQUCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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